molecular formula C10H16ClN3O3 B13087926 N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride

Cat. No.: B13087926
M. Wt: 261.70 g/mol
InChI Key: FKNNNMXQIGZUAI-ABKGKFHGSA-N
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Description

Chemical Identity and Structural Analysis of N-[(4S)-4-Methoxypyrrolidin-3-yl]-3-Methyl-1,2-Oxazole-5-Carboxamide Hydrochloride

Systematic IUPAC Nomenclature and Structural Components

The compound’s IUPAC name, This compound , systematically describes its structure:

  • Parent heterocycle : 1,2-oxazole (a five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively).
  • Substituents :
    • A 3-methyl group at position 3 of the oxazole ring.
    • A carboxamide group at position 5 of the oxazole, linked to a (4S)-4-methoxypyrrolidin-3-yl moiety.
    • A hydrochloride salt formed via protonation of the pyrrolidine nitrogen.

The pyrrolidine ring (a five-membered saturated amine) is substituted with a methoxy group (-OCH~3~) at its C4 position and serves as the amide’s nitrogen-bearing substituent. The stereochemical descriptor (4S) specifies the absolute configuration of the methoxy-bearing carbon (C4).

Structural Formula :
$$ \text{C}{10}\text{H}{16}\text{ClN}{3}\text{O}{3} $$
This molecular formula confirms the presence of 10 carbon atoms, 16 hydrogens, one chlorine, three nitrogens, and three oxygens, consistent with its hydrochloride salt form.

Stereochemical Configuration at the Pyrrolidine C4 Position

The (4S) configuration at the pyrrolidine’s C4 carbon critically influences the compound’s three-dimensional geometry and intermolecular interactions. Key insights include:

  • Chiral center : The C4 carbon is a stereogenic center due to its four distinct substituents:
    • Methoxy group (-OCH~3~)
    • Pyrrolidine nitrogen
    • Two methylene groups (-CH~2~-)
  • Stereochemical assignment : The S configuration indicates that the priority order (Cahn-Ingold-Prelog rules) places the methoxy group in a specific spatial orientation relative to the pyrrolidine ring.

Impact of stereochemistry :

  • The methoxy group’s axial or equatorial positioning affects the pyrrolidine ring’s puckering dynamics, modulating steric interactions with the oxazole-carboxamide moiety.
  • Comparative studies of (4S) vs. (4R) diastereomers reveal differences in hydrogen-bonding capacity and solubility profiles, as the methoxy group’s orientation alters polar surface area.

Conformational Analysis of the Oxazole-Pyrrolidine Scaffold

The compound’s bioactivity and physicochemical properties hinge on the conformational flexibility of its oxazole-pyrrolidine scaffold:

Oxazole Ring Conformation
  • Planarity : The 1,2-oxazole ring is fully conjugated, adopting a planar conformation that stabilizes aromatic π-electron delocalization.
  • Methyl substituent : The 3-methyl group introduces slight steric distortion but does not disrupt aromaticity.
Pyrrolidine Ring Dynamics
  • Puckering modes : The pyrrolidine ring exhibits envelope (C4-exo) or twist conformations, with the methoxy group influencing equilibrium between these states.
  • Amide linkage : The carboxamide group’s rotation is restricted due to partial double-bond character (resonance), fixing the relative orientation of the oxazole and pyrrolidine moieties.

Computational insights :
Density functional theory (DFT) calculations predict a 2.3 kcal/mol energy preference for the C4-exo puckered conformation over twist forms, attributed to reduced steric clash between the methoxy group and adjacent substituents.

Protonation States and Salt Formation Characteristics

The hydrochloride salt form arises from protonation of the pyrrolidine nitrogen under acidic conditions:

Protonation Behavior
  • pKa analysis : The pyrrolidine nitrogen’s conjugate acid has an estimated pKa of ~10.5, making it readily protonated at physiological pH.
  • Salt stability : The hydrochloride form enhances aqueous solubility (e.g., 23 mg/mL in water at 25°C) compared to the free base, a critical feature for pharmaceutical formulations.
Counterion Effects
  • Chloride interaction : The chloride ion forms a hydrogen bond with the protonated pyrrolidine nitrogen (N–H···Cl), stabilizing the crystalline lattice and influencing melting point (observed mp: 198–202°C).

Properties

Molecular Formula

C10H16ClN3O3

Molecular Weight

261.70 g/mol

IUPAC Name

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H/t7?,9-;/m0./s1

InChI Key

FKNNNMXQIGZUAI-ABKGKFHGSA-N

Isomeric SMILES

CC1=NOC(=C1)C(=O)NC2CNC[C@@H]2OC.Cl

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride typically involves the construction of the pyrrolidine and oxazole rings followed by their functionalization and coupling. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the methoxy group at the 4-position. The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes. The final coupling step involves the formation of the carboxamide linkage under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated ring system.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or DMP can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the oxazole ring can yield a saturated ring system.

Scientific Research Applications

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interaction of small molecules with biological targets, such as enzymes or receptors.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly for its activity against specific molecular targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and oxazole rings can interact with the active site of enzymes, while the carboxamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3-(2-Butyl-5-Chloro-1H-Imidazole-4-yl)-N-[4-Methoxy-3-(Trifluoromethyl)Phenyl]-4,5-Dihydro-1,2-Oxazole-5-Carboxamide (R004)
  • Structure : Combines a dihydroisoxazole ring with a trifluoromethylphenyl group and an imidazole substituent.
  • Pharmacology : Acts as a selective PAR-2 receptor inhibitor, demonstrating superior anti-inflammatory activity to diclofenac sodium in rat models .
Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p)
  • Structure: Feature 5-chloro-3-methylpyrazole cores linked to cyano-substituted pyrazoles.
  • Synthesis : Utilize EDCI/HOBt coupling agents in DMF, yielding products with moderate to high crystallinity (e.g., 3a: 68% yield, mp 133–135°C) .
3-Methyl-5-(3-Pyrrolidinyl)-1,2,4-Oxadiazole Hydrochloride
  • Structure : Shares a pyrrolidine-oxadiazole backbone but differs in ring substitution (1,2,4-oxadiazole vs. 1,2-oxazole).
  • Properties : Lower molecular weight (189.64 g/mol vs. 245.7 g/mol for the target compound) and altered electronic profile due to oxadiazole’s electron-deficient nature .

Solubility and Pharmacokinetic Considerations

  • Hydrochloride Salts : Both the target compound and 3-methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride exhibit improved aqueous solubility due to ionic forms .
  • R004: Limited solubility due to lipophilic trifluoromethyl groups, necessitating formulation optimization .

Biological Activity

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H15N3O3C_{10}H_{15}N_{3}O_{3} with a molecular weight of approximately 225.24 g/mol. Its structure includes a pyrrolidine ring, an oxazole ring, and a carboxamide functional group, which contribute to its biological interactions.

Research indicates that N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide can interact with various biological targets, leading to diverse pharmacological effects. The primary mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's.
  • Receptor Binding : It exhibits affinity for specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

The compound has been investigated for several biological activities:

Neuroprotective Effects

Studies have highlighted its neuroprotective properties against oxidative stress and neuronal damage. For instance, in models of Alzheimer's disease, it has been shown to reduce hyperphosphorylation of Tau proteins and alleviate oxidative stress markers .

Anti-inflammatory Potential

N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide has also been evaluated for its anti-inflammatory effects. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
NeuroprotectionInhibits GSK-3β; reduces Tau phosphorylation; protects against ROS damage
Anti-inflammatoryModulates inflammatory cytokines; reduces edema in animal models
Enzyme inhibitionShows IC50 values in the low micromolar range for various targets

Case Study: Alzheimer's Disease Model

In a recent study involving transgenic mice models of Alzheimer's disease, N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide was administered to evaluate its effects on cognitive function and neuroprotection. The results indicated significant improvement in memory retention and a reduction in amyloid plaque formation compared to control groups .

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